4,6-Dichlorobenzene-1,3-diamine
Overview
Description
4,6-Dichlorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of benzene, where two chlorine atoms and two amino groups are substituted at the 4,6 and 1,3 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorobenzene-1,3-diamine typically involves the nitration of 1,3-dichlorobenzene followed by reduction. The nitration process introduces nitro groups into the benzene ring, which are then reduced to amino groups. The reaction conditions for nitration usually involve concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
4,6-Dichlorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichlorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzene-1,3-diamine
- 2,6-Dichlorobenzene-1,4-diamine
- 4,6-Dichlorobenzene-1,2-diamine
Uniqueness
4,6-Dichlorobenzene-1,3-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 4,6 positions and amino groups at the 1,3 positions provides distinct properties compared to other dichlorobenzene diamines.
Properties
IUPAC Name |
4,6-dichlorobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPQLXWKPOYLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391897 | |
Record name | 4,6-dichlorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20248-64-0 | |
Record name | 4,6-dichlorobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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